molecular formula C7H13NO3 B1506539 Methyl 3-hydroxypiperidine-3-carboxylate CAS No. 1008779-94-9

Methyl 3-hydroxypiperidine-3-carboxylate

Cat. No. B1506539
CAS RN: 1008779-94-9
M. Wt: 159.18 g/mol
InChI Key: XTESLNLUWWTVGF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypiperidine-3-carboxylate is a heterocyclic compound containing a piperidine ring. The presence of a hydroxyl group at the 3-position of the piperidine ring gives it unique properties. This compound is often encountered as its hydrochloride salt, which enhances its stability and solubility .


Synthesis Analysis

Several synthetic routes lead to the formation of methyl 3-hydroxypiperidine-3-carboxylate. One notable method involves the reduction of N-Boc-3-piperidone using an ®-specific carbonyl reductase from Candida parapsilosis. This biocatalytic approach yields the desired product with high enantioselectivity. The synthesis can be performed in a water/butyl acetate system or an aqueous monophasic system without the need for additional cofactors like NAD⁺/NADH .


Molecular Structure Analysis

The molecular structure of methyl 3-hydroxypiperidine-3-carboxylate consists of a piperidine ring with a hydroxyl group attached to the 3-carbon. The hydrochloride salt forms a stable crystalline powder. The IUPAC name for this compound is methyl 3-hydroxypiperidine-3-carboxylate hydrochloride . Its InChI key is DYUPWTQWUCAISQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl 3-hydroxypiperidine-3-carboxylate can participate in various chemical reactions typical of carboxylic acid derivatives. These include esterification, amidation, and nucleophilic substitution. For instance, it can react with acid chlorides to form amides or undergo hydrolysis to yield the corresponding carboxylic acid .


Physical And Chemical Properties Analysis

  • Safety Information : Classified as a warning substance (Hazard Statements: H315, H319, H335). Precautionary measures should be taken during handling .

Safety and Hazards

While methyl 3-hydroxypiperidine-3-carboxylate is generally considered safe under controlled conditions, it is essential to follow proper laboratory practices. Avoid skin and eye contact, and handle it in a well-ventilated area. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

methyl 3-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-6(9)7(10)3-2-4-8-5-7/h8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTESLNLUWWTVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729329
Record name Methyl 3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxypiperidine-3-carboxylate

CAS RN

1008779-94-9
Record name Methyl 3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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